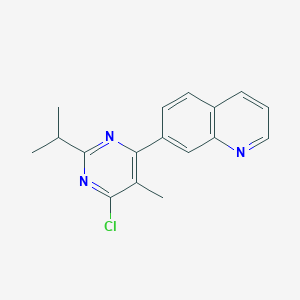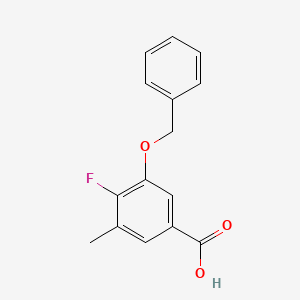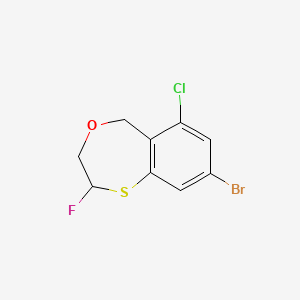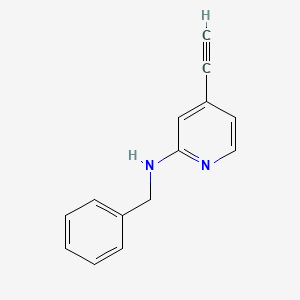
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both quinoline and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-chloro-5-methyl-2-propan-2-ylpyrimidine with a suitable quinoline precursor under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., H₂SO₄) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, allowing the introduction of various functional groups (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH).
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.
Applications De Recherche Scientifique
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to inhibition of biological processes such as DNA replication, protein synthesis, and signal transduction. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Pyrimethamine: An antimalarial drug with a pyrimidine ring, similar to the pyrimidine moiety in the target compound.
Uniqueness
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline is unique due to the combination of quinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with biological targets compared to simpler analogs.
Propriétés
Formule moléculaire |
C17H16ClN3 |
|---|---|
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
7-(6-chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C17H16ClN3/c1-10(2)17-20-15(11(3)16(18)21-17)13-7-6-12-5-4-8-19-14(12)9-13/h4-10H,1-3H3 |
Clé InChI |
ZFHFHPWMQMSGBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Cl)C(C)C)C2=CC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)

![4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13894708.png)
![ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate](/img/structure/B13894717.png)
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)
![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)


![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)

![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)

